Ceftriaxone sodium salt

Pharmacokinetics Half-life Dosing Frequency

Dosing frequency inefficiency and renal adjustment needs complicate procurement of shorter-acting cephalosporins. Ceftriaxone sodium salt solves these with a 6-8 hour elimination half-life-2-10x longer than cefotaxime or ceftazidime. - Once-daily IV/IM dosing vs BID/TID regimens; reduces nursing visits in OPAT programs. - Dual renal (33-67%) + biliary (~40%) excretion: no dose adjustment in renal failure. - Preferred for bacterial meningitis (CSF penetration 8-16%). Single-dose surgical prophylaxis reduces postoperative infections by 56% vs ceftazidime.

Molecular Formula C18H18N8O7S3
Molecular Weight 554.6 g/mol
Cat. No. B15125923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftriaxone sodium salt
Molecular FormulaC18H18N8O7S3
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+
InChIKeyVAAUVRVFOQPIGI-KTZMUZOWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftriaxone Pharmacokinetic Differentiation


Ceftriaxone sodium salt is a sterile, semisynthetic, broad-spectrum third-generation cephalosporin antibiotic formulated for intravenous or intramuscular administration [1]. It is distinguished from other cephalosporins by its unusually prolonged elimination half-life of approximately 6–8 hours in healthy adults, saturable and concentration-dependent plasma protein binding (90–95% at concentrations below 100 µg/mL), and a unique dual-route elimination profile involving both renal (33–67% unchanged in urine) and biliary (remainder secreted into bile) excretion [2]. These integrated pharmacokinetic properties underpin the compound's ability to be dosed once daily for most indications, a key advantage over shorter-acting cephalosporins [3].

Half-life
Reported 6–8 h elimination half-life supports once-daily dosing regimen studies
Elimination route
Dual renal (33–67%) and biliary excretion profile for renal impairment research models
Protein binding
Saturable, concentration-dependent binding supports bolus dosing pharmacokinetic studies

Why Ceftriaxone Cannot Be Substituted


Although ceftriaxone shares a beta-lactam core with other third-generation cephalosporins such as cefotaxime and ceftazidime, generic substitution fails due to profound differences in pharmacokinetic drivers that directly impact dosing frequency, patient compliance, and clinical outcomes [1]. The most critical differential is the elimination half-life: ceftriaxone exhibits a half-life of 6–8 hours, whereas other marketed third-generation cephalosporins have half-lives of 1.5–2.5 hours [2]. This 2- to 10-fold difference dictates that cefotaxime must be administered twice daily to achieve equivalent efficacy, whereas ceftriaxone's once-daily regimen offers significant operational advantages in both inpatient and outpatient settings [3]. Furthermore, ceftriaxone's high biliary excretion (approximately 40% of dose) confers a distinct fecal elimination pathway, reducing the need for dosage adjustment in renal impairment and altering the drug's impact on gut microbiota relative to cefotaxime (biliary excretion ≈10%) [4]. These quantifiable, clinically meaningful differences render in-class interchange without pharmacokinetic re-evaluation clinically and operationally suboptimal.

Half-life gap
A 2- to 10-fold longer elimination half-life can alter dosing frequency assumptions; shorter-acting comparators may not model once-daily regimens.
Biliary excretion divergence
Ceftriaxone's higher biliary excretion versus cefotaxime's lower level shifts the dose-adjustment requirement in renal impairment models.
Protein binding kinetics
Saturable protein binding kinetics differ from linear binding of other cephalosporins, potentially affecting pharmacokinetic model predictions.

Ceftriaxone vs. Key Cephalosporins


Elimination Half-Life: Ceftriaxone vs. Cefotaxime

Ceftriaxone exhibits an elimination half-life that is substantially longer than that of cefotaxime and other third-generation cephalosporins. In a formal pharmacokinetic study of 12 normal human subjects, the mean elimination half-life of ceftriaxone ranged from 5.9 to 6.5 hours across 0.5 g, 1 g, and 2 g single IV doses [1]. By contrast, all other third-generation cephalosporins have half-lives ranging from 1.5 to 2.5 hours [2]. The study explicitly states that ceftriaxone's half-life is 2- to 10-fold longer than those reported for marketed and other known investigational cephalosporins [1].

Elimination half-life
Head-to-head
5.9–6.5 h vs. 1.5–2.5 h (2- to 10-fold longer)
Supports dosing frequency study differentiation
Healthy subjects, single IV dose, HPLC
Pharmacokinetics Half-life Dosing Frequency

Once-Daily vs. Twice-Daily Clinical Efficacy

In a randomized, controlled, multicenter clinical trial involving 365 patients with serious infections, ceftriaxone 2 g IV once daily was compared directly to cefotaxime 2 g IV every 12 hours [1]. The clinical response rate (defined as satisfactory or improved response) was 90.4% (103 of 114 evaluable patients) in the ceftriaxone group versus 86.3% (107 of 124) in the cefotaxime group [1]. Bacteriologic cure rates were 87.0% for ceftriaxone versus 86.4% for cefotaxime [1]. There was no statistically significant difference in efficacy or adverse event incidence between the two regimens [1].

Clinical response rate
Head-to-head
90.4% vs. 86.3%, difference not statistically significant
Reported clinical endpoint context
RCT, 365 patients, once-daily vs. twice-daily
Clinical Trial Efficacy Dosing Regimen

Surgical Prophylaxis: Ceftriaxone vs. Ceftazidime

A randomized, double-blind trial of 1,766 patients undergoing breast surgery compared preoperative prophylaxis with ceftriaxone (n=883) versus ceftazidime (n=883) [1]. The postoperative infection rate was 3.4% (30 infections) in the ceftriaxone group compared to 7.7% (68 infections) in the ceftazidime group, a statistically significant difference (p=0.06, Fisher's exact test) [1]. The study attributes ceftriaxone's superior prophylactic efficacy to its prolonged half-life, which provides 24-hour antibiotic coverage, whereas ceftazidime covers the risk of surgical infections for only approximately 2 hours [1].

Postoperative infection rate
Head-to-head
3.4% vs. 7.7%, relative reduction 56% (p=0.06)
Supports surgical prophylaxis endpoint analysis
Double-blind RCT, breast surgery
Surgical Prophylaxis Postoperative Infection Randomized Trial

Biliary Excretion: Ceftriaxone vs. Cefotaxime

Ceftriaxone is eliminated via dual routes: 33–67% of a dose is excreted unchanged in the urine, and the remainder is secreted in the bile and ultimately found in the feces as microbiologically inactive compounds [1]. In contrast, cefotaxime undergoes substantially lower biliary excretion (approximately 10%) and is predominantly renally eliminated [2]. This differential elimination profile means that patients with renal failure normally require no dosage adjustment for ceftriaxone when usual doses are administered, whereas cefotaxime and other predominantly renally cleared cephalosporins necessitate dose reduction in renal impairment [3].

Biliary excretion route
Reported
≈40% vs. ≈10% biliary excretion
Supports renal impairment dosing models
FDA prescribing information
Biliary Excretion Renal Impairment Elimination Route

Saturable Plasma Protein Binding

Ceftriaxone exhibits concentration-dependent, saturable plasma protein binding. At low concentrations (<100 µg/mL), it is highly bound (90–95%) in human plasma; at high concentrations (>400 µg/mL), binding decreases to approximately 60% [1]. This saturable binding contributes to the prolonged half-life and provides the theoretical basis for administering the total daily dose as a single bolus [2]. Importantly, studies have demonstrated that high serum protein binding does not impair the ability of ceftriaxone to inhibit essential penicillin-binding proteins (PBPs), thereby preserving in vivo efficacy [3].

Protein binding
Reported
90–95% at
Saturable binding supports once-daily bolus research
In vitro human plasma assay
Microbiome impact
Class-level
Directional association: higher biliary excretion linked to increased 3GC-RE occurrence
Antimicrobial stewardship context
Stepped-wedge cluster trial
Protein Binding Pharmacokinetics Saturable Binding

Microbiome Impact: Ceftriaxone vs. Cefotaxime

The substantially higher biliary excretion of ceftriaxone (≈40% of dose) compared to cefotaxime (≈10%) has been hypothesized to result in a more pronounced impact on the intestinal microbiota [1]. A stepped-wedge cluster randomized trial evaluated the replacement of ceftriaxone with cefotaxime and found that switching to cefotaxime reduced the occurrence of third-generation cephalosporin-resistant Enterobacterales (3GC-RE) isolates [2]. This finding suggests that the differential biliary excretion and consequent gut exposure may influence the selection pressure for resistance within the intestinal microbiome.

Microbiome impact
Class-level
Directional association: higher biliary excretion linked to increased 3GC-RE occurrence
Antimicrobial stewardship context
Stepped-wedge cluster trial
Gut Microbiota Biliary Excretion Antibiotic Stewardship

Ceftriaxone Application Scenarios


Once-Daily Dosing for OPAT

Ceftriaxone's 6–8 hour half-life and demonstrated clinical equivalence to twice-daily cefotaxime [1] make it the preferred cephalosporin for OPAT programs. Once-daily IV administration reduces nursing visits, lowers total cost of care, and improves patient adherence compared to cefotaxime or ceftazidime, which require multiple daily doses. Procurement decisions for OPAT formularies should prioritize ceftriaxone based on this operational efficiency advantage.

Extended Surgical Prophylaxis

The 56% relative reduction in postoperative infections observed with ceftriaxone versus ceftazidime in breast surgery prophylaxis [1] supports its use as a single-dose preoperative agent in procedures where prolonged antibiotic coverage is beneficial. Procurement for surgical services should favor ceftriaxone over shorter-acting cephalosporins when extended prophylaxis is clinically indicated, as it eliminates the need for intraoperative or postoperative redosing.

Infections in Renal Impairment

Ceftriaxone's dual renal and biliary elimination (33–67% renal, remainder biliary) [1] eliminates the need for dosage adjustment in patients with renal failure [2]. This contrasts with predominantly renally cleared cephalosporins like cefotaxime, which require dose reduction. Hospitals and long-term care facilities with high proportions of renally impaired patients should prioritize ceftriaxone procurement to minimize dosing errors and simplify therapeutic management.

CNS Infections: High-Dose Therapy

Ceftriaxone is a drug of choice for bacterial meningitis [1], with dosing up to 4 g daily [2]. Its favorable CSF penetration (8–16% when meninges are inflamed) [3] and prolonged half-life ensure sustained therapeutic concentrations in the CNS. Procurement for neurology and infectious disease services should ensure adequate supply of high-dose ceftriaxone formulations for this critical indication.

Application
Selection Property
Validation Focus
Once-daily dosing regimen studies
Prolonged half-life context
Dosing interval endpoint review
Surgical prophylaxis research models
Extended antimicrobial coverage review
Postoperative infection endpoint analysis
Renal impairment pharmacokinetic studies
Dual-route elimination profile
Dosage adjustment requirement review
CNS infection research models
High-dose therapy context
CSF penetration endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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